6-nitro-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine is a heterocyclic compound characterized by a benzothiazole core that includes a nitro group and a pyridin-4-ylmethylamine substituent. Its chemical formula is CHNOS, and it is identified by the CAS number 1177296-53-5. This compound has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry and material science .
6-nitro-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine belongs to the class of benzothiazole derivatives, which are known for their diverse pharmacological properties. This compound is classified as an organic nitrogen-containing heterocyclic compound and is often studied for its potential therapeutic applications.
The synthesis of 6-nitro-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine typically involves the following steps:
The synthetic process may be optimized for industrial applications by employing continuous flow reactors to enhance yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are critical for maximizing efficiency during both the cyclization and alkylation steps.
The molecular structure of 6-nitro-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine features:
The structural representation can be summarized with its SMILES notation: O=[N+]([O-])C1=CC2=C(C=C1)/N=C(/NCC1=CC=NC=C1)S2
.
Key data points include:
6-nitro-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 6-nitro-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine involves its interaction with specific biological targets:
The compound may modulate various cellular pathways by interacting with enzymes or receptors involved in processes such as:
Research indicates that compounds within this class may influence pathways related to oxidative stress and inflammation, potentially leading to therapeutic effects against various diseases .
Key physical properties include:
Relevant chemical properties include:
Thermal stability and reactivity profiles are generally evaluated through standard laboratory tests such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess safety during handling and storage .
6-nitro-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine has several notable applications:
This compound exemplifies the importance of benzothiazole derivatives in modern scientific research, highlighting their versatility across various fields from medicinal chemistry to material science.
The synthesis of 6-nitro-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine (CAS: 1177296-53-5) relies on well-established benzothiazole formation strategies, typically proceeding through sequential linear routes. The core benzothiazole scaffold is most commonly constructed via the cyclization of 2-amino-5-nitrobenzenethiol with suitable electrophilic carbon sources. For 2-aminobenzothiazoles, thiourea or its derivatives serve as key reactants, facilitating ring closure. Subsequent N-alkylation at the 2-amino position with 4-(chloromethyl)pyridine (or its hydrochloride salt) introduces the pyridinylmethyl moiety, yielding the target conjugate [1] [9].
This classical approach often involves discrete steps:
While reliable, this multi-step sequence faces challenges: potential moderate yields due to incomplete alkylation or side reactions (e.g., over-alkylation), the need for intermediate purification increasing time and cost, and the use of harsh reagents or conditions in the initial cyclization (e.g., stoichiometric oxidants like bromine or high temperatures). Optimizations focus on catalyst selection (e.g., phase-transfer catalysts for alkylation) and solvent choice to improve efficiency [1] [9].
Table 1: Traditional Synthesis Approaches for Benzothiazole Intermediates Relevant to Target Compound
Key Intermediate | Synthetic Method | Typical Conditions | Yield Range | Key Limitations |
---|---|---|---|---|
6-Nitro-1,3-benzothiazol-2-amine | Cyclization of 2-amino-5-nitrobenzenethiol with cyanamide | Reflux in ethanol, acid catalysis | 60-75% | Requires handling unstable thiol precursor |
6-Nitro-1,3-benzothiazol-2-amine | Oxidative cyclization of 1-(2-amino-5-nitrophenyl)thiourea | Oxidant (e.g., I₂, K₃[Fe(CN)₆]), heating | 65-85% | Stoichiometric oxidant waste; by-product formation |
N-(Pyridin-4-ylmethyl) derivatives | Alkylation of 2-aminobenzothiazole with 4-(chloromethyl)pyridine | Base (K₂CO₃, Et₃N), DMF/MeCN, 60-80°C | 70-90% | Potential dialkylation; requires pure amine input |
Multi-component reactions (MCRs) offer a convergent, atom-economical alternative for constructing complex molecules like 6-nitro-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine in fewer steps. These strategies often integrate the formation of the benzothiazole core and the introduction of the pyridinylmethylamine side chain within a single reaction vessel. A highly relevant MCR approach utilizes ortho-halo-nitroarenes (e.g., 2-chloro/iodo-5-nitroaniline), isothiocyanates, and amines [3] [4].
A plausible MCR pathway involves:
MCRs like the Biginelli-type reactions or Groebke–Blackburn–Bienaymé (GBB) reactions can also be adapted. For instance, reacting 2-aminobenzothiazoles (pre-formed or generated in situ), aldehydes (like pyridine-4-carbaldehyde), and isocyanides could offer routes to structurally related conjugates, though direct application to the exact target molecule might require optimization. The primary advantages of MCRs are reduced synthetic steps, higher atom economy, minimized purification needs, and potentially shorter reaction times compared to linear sequences [4] [9].
Table 2: Multi-Component Reaction (MCR) Approaches for Nitro-Benzothiazole Derivatives
MCR Components | Catalyst System | Key Advantages | Yield Potential | Challenges for Target Molecule |
---|---|---|---|---|
2-Halo-5-nitroaniline + Isothiocyanate + 4-(Aminomethyl)pyridine | CuI, Base (e.g., Cs₂CO₃), DMSO | Convergent; avoids isolated benzothiazole amine | ~60-80% | Catalyst loading; specificity of amine reaction |
2-Amino-5-nitrothiophenol + Pyridine-4-carbaldehyde + [CN source] | Oxidant (e.g., DDQ), solvent | Direct assembly from simple blocks | ~50-70% | Control of oxidation state; potential side products |
Adapted GBB: 2-ABT + Pyridine-4-carbaldehyde + Isocyanide | Lewis acid (e.g., Yb(OTf)₃) | Highly modular for diverse analogs | ~55-85% | Requires pre-formed 2-aminobenzothiazole (2-ABT) |
Microwave irradiation (MWI) has revolutionized the synthesis of thermally demanding heterocycles like benzothiazoles, significantly accelerating reaction rates and often improving yields and purity of products like 6-nitro-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine. MWI enables rapid, uniform, and selective heating, facilitating both the cyclization to form the benzothiazole core and the subsequent N-alkylation under significantly reduced reaction times [2] [7].
Key applications include:
The benefits are profound: reaction time reductions of 10- to 50-fold, improved energy efficiency, enhanced reproducibility, and access to cleaner products with reduced decomposition. This makes MWI particularly valuable for rapid optimization and library synthesis of nitro-functionalized benzothiazole derivatives for structure-activity relationship (SAR) studies [2] .
Table 3: Microwave-Assisted Synthesis vs. Conventional Heating for Key Steps
Synthetic Step | Conventional Conditions | Time (Conv.) | Microwave Conditions | Time (MW) | Yield Improvement (MW vs. Conv.) |
---|---|---|---|---|---|
Cyclization: Thiourea → 6-Nitro-2-ABT | I₂, DMSO, 100-120°C | 4-12 hours | NiCl₂, Solvent-free, 120°C | 10-30 minutes | ~75% → ~92% |
N-Alkylation: 6-Nitro-2-ABT → Target Conjugate | K₂CO₃, DMF, 80°C, stirring | 8-24 hours | K₂CO₃, DMF or neat, 100-120°C | 5-15 minutes | ~80% → ~95% |
One-Pot Cyclization + Alkylation | Multi-step, separate conditions, reflux | 12-36 hours total | Sequential MW steps in one vessel | 30-60 minutes total | ~65% → ~85% |
The design of 6-nitro-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine exemplifies the molecular hybridization strategy, combining two distinct pharmacophoric units – the 6-nitrobenzothiazole scaffold and the 4-(aminomethyl)pyridine moiety – into a single chemical entity via a metabolically stable methylene linker (-CH₂-). This approach aims to synergize or combine the biological properties inherent to each fragment, potentially leading to enhanced or novel pharmacological profiles, particularly relevant in anti-infective and CNS drug discovery [3] [5] [9].
The hybridization rationale involves:
Synthetic access to these hybrids leverages the methodologies described earlier (traditional alkylation, MCRs, MWI), but the design phase focuses on rational fragment selection, linker optimization (length, flexibility, polarity), and computational docking studies to predict binding modes and affinity before synthesis. This targeted approach increases the likelihood of discovering potent agents [3] [5].
Table 4: Rationale for Key Fragments in Molecular Hybrid Design
Molecular Fragment | Key Physicochemical/Biological Properties | Role in Hybrid Design | Example Bioactive Analogs |
---|---|---|---|
6-Nitrobenzothiazole Core | Electron-deficient heterocycle; nitro group (bioreducible); planar structure | Primary pharmacophore; potential for DNA interaction, enzyme inhibition (e.g., DprE1), antimicrobial activity | Thioflavin T (diagnostic), anti-TB agents |
4-(Aminomethyl)pyridine | Basic nitrogen (pyridine); hydrogen bond acceptor; potential for metal coordination; moderate lipophilicity | Secondary pharmacophore/solubility modulator; enhances target interaction diversity; may improve CNS penetration | Nicotine, isoniazid (anti-TB prodrug) |
Methylene Linker (-CH₂-) | Short alkyl spacer; provides conformational flexibility; metabolically stable | Connects fragments while allowing optimal spatial orientation for target engagement | Common linker in drug hybrids (e.g., donepezil analogs) |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: